molecular formula C20H14N4O2 B5879825 2-(4-nitrophenyl)-N-phenyl-4-quinazolinamine

2-(4-nitrophenyl)-N-phenyl-4-quinazolinamine

Cat. No. B5879825
M. Wt: 342.3 g/mol
InChI Key: ZQABADCRERUSFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives involves multiple steps, including substitution reactions, nucleophilic additions, and reduction processes. For instance, a study highlighted the synthesis of related quinazoline compounds through a method involving the substitution with phenylamine, followed by nucleophilic substitution reactions and reduction steps, confirming the structures via NMR spectroscopy (Ouyang et al., 2016). Another approach described the copper-catalyzed reaction of aniline-derived benzamidines to produce quinazolines, demonstrating the versatility of methods available for synthesizing these compounds (Ohta et al., 2010).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives has been extensively studied using techniques like X-ray diffraction (XRD) and density functional theory (DFT). For example, the crystal structure and DFT study of a quinazolinone derivative provided insights into the molecular geometry, electrostatic potential, and molecular orbitals, aiding in understanding the compound's reactivity and interactions (Ren et al., 2021).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and cyclization. These reactions are crucial for modifying the structure and, consequently, the chemical properties of the compounds. For instance, a study reported the synthesis of quinazolinimines by reacting phenylchloroimines with aminobenzonitrile, showcasing the flexibility in modifying quinazoline derivatives (Quintero et al., 2015).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The detailed analysis of these properties is essential for understanding the compound's behavior in different environments and applications. For example, the study of a nitrophenyl quinazolinone derivative's crystal structure revealed insights into the molecular interactions and arrangement, contributing to the understanding of its physical properties (Elmuradov et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group transformations, are crucial for the application of quinazoline derivatives in chemical synthesis and pharmaceutical development. The electrophilic N-amination of quinazoline-2,4-diones, for example, demonstrates the potential for creating novel compounds with significant biological activities (Boyles et al., 2002).

Safety and Hazards

As with any chemical compound, handling “2-(4-nitrophenyl)-N-phenyl-4-quinazolinamine” would require appropriate safety precautions. This could include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Future Directions

The study of new quinazolinamine derivatives is a promising area of research, given their potential biological activities . Future research could involve further exploration of the synthesis, properties, and potential applications of “2-(4-nitrophenyl)-N-phenyl-4-quinazolinamine”.

properties

IUPAC Name

2-(4-nitrophenyl)-N-phenylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2/c25-24(26)16-12-10-14(11-13-16)19-22-18-9-5-4-8-17(18)20(23-19)21-15-6-2-1-3-7-15/h1-13H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQABADCRERUSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-nitrophenyl)-N-phenylquinazolin-4-amine

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